molecular formula C25H33BrN2O3 B10817492 N-(1-(1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide

N-(1-(1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide

Cat. No.: B10817492
M. Wt: 489.4 g/mol
InChI Key: NVCARFLHKMIFTK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(DOB) Fentanyl (hydrochloride) involves several steps. The general synthetic route includes the following steps :

    Formation of the intermediate: The synthesis begins with the preparation of the intermediate compound, which involves the reaction of 4-bromo-2,5-dimethoxyphenylacetonitrile with appropriate reagents.

    Coupling reaction: The intermediate is then coupled with N-phenylpropionamide to form the desired product.

    Hydrochloride salt formation: The final step involves the conversion of the product into its hydrochloride salt form.

The optimized synthetic route for fentanyl and its analogs, including N-(DOB) Fentanyl (hydrochloride), has been developed to achieve high yields (73-78%) and efficient production .

Chemical Reactions Analysis

N-(DOB) Fentanyl (hydrochloride) undergoes various chemical reactions, including :

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(DOB) Fentanyl (hydrochloride) is used in various scientific research applications, including :

    Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of fentanyl analogs in forensic samples.

    Toxicology: It is used in toxicological studies to understand the effects and metabolism of fentanyl analogs.

    Pharmacology: It is used in pharmacological studies to investigate the potency, efficacy, and receptor binding properties of fentanyl analogs.

    Drug Development: It is used in the development of new opioid analgesics and potential rescue agents for opioid overdose.

Mechanism of Action

N-(DOB) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu opioid receptor . This binding activates G-proteins, leading to the exchange of GTP for GDP on the G-proteins. This, in turn, downregulates adenylate cyclase, reducing the concentrations of cyclic AMP (cAMP). The decrease in cAMP levels reduces the cAMP-dependent influx of calcium ions, leading to the inhibition of neurotransmitter release and resulting in analgesic effects .

Comparison with Similar Compounds

N-(DOB) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as :

  • N-(DOBU) Fentanyl (hydrochloride)
  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl
  • 3-Methylbutyrfentanyl

These compounds share similar structural features but may differ in their potency, efficacy, and pharmacological properties. N-(DOB) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which may influence its receptor binding and metabolic profile .

Properties

Molecular Formula

C25H33BrN2O3

Molecular Weight

489.4 g/mol

IUPAC Name

N-[1-[1-(4-bromo-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C25H33BrN2O3/c1-5-25(29)28(20-9-7-6-8-10-20)21-11-13-27(14-12-21)18(2)15-19-16-24(31-4)22(26)17-23(19)30-3/h6-10,16-18,21H,5,11-15H2,1-4H3

InChI Key

NVCARFLHKMIFTK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)C(C)CC2=CC(=C(C=C2OC)Br)OC)C3=CC=CC=C3

Origin of Product

United States

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